molecular formula C15H14N2O4 B3016065 N-(3-ethoxyphenyl)-2-nitrobenzamide CAS No. 897545-33-4

N-(3-ethoxyphenyl)-2-nitrobenzamide

Cat. No.: B3016065
CAS No.: 897545-33-4
M. Wt: 286.287
InChI Key: MAPIIFQUVPUKHI-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a nitro group attached to a benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-nitrobenzamide typically involves the reaction of 3-ethoxyaniline with 2-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide or other nucleophiles in an appropriate solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: N-(3-ethoxyphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a selective antagonist for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective antagonist for trace amine-associated receptor 1 (TAAR1). By binding to this receptor, it can modulate various physiological processes, including neurotransmission and vasoconstriction. The pathways involved in its mechanism of action are complex and involve multiple steps of receptor binding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide: Another selective TAAR1 antagonist with a similar structure but different functional groups.

    N-(4-nitrophenyl)acetamide: Shares the nitrobenzamide structure but lacks the ethoxy group.

Uniqueness

N-(3-ethoxyphenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to selectively antagonize TAAR1 sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-12-7-5-6-11(10-12)16-15(18)13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPIIFQUVPUKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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